Lexithromycin

描述

属性

分子式 |

C38H70N2O13 |

|---|---|

分子量 |

763.0 g/mol |

IUPAC 名称 |

(3R,4S,5S,6R,7R,9R,10Z,11S,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-10-methoxyimino-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one |

InChI |

InChI=1S/C38H70N2O13/c1-15-26-38(10,46)31(42)21(4)28(39-48-14)19(2)17-36(8,45)33(53-35-29(41)25(40(11)12)16-20(3)49-35)22(5)30(23(6)34(44)51-26)52-27-18-37(9,47-13)32(43)24(7)50-27/h19-27,29-33,35,41-43,45-46H,15-18H2,1-14H3/b39-28-/t19-,20-,21+,22+,23-,24+,25+,26-,27+,29-,30+,31-,32+,33-,35+,36-,37-,38-/m1/s1 |

InChI 键 |

HPZGUSZNXKOMCQ-IXGVTZHESA-N |

手性 SMILES |

CC[C@@H]1[C@@]([C@@H]([C@H](/C(=N\OC)/[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)O)C)C)O)(C)O |

规范 SMILES |

CCC1C(C(C(C(=NOC)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O |

产品来源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Lexithromycin: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lexithromycin (CAS 53066-26-5) is a semi-synthetic macrolide antibiotic derived from Erythromycin A.[1] By modification at the C-9 position of the aglycone ring, this compound exhibits enhanced stability in acidic conditions and increased hydrophobicity, contributing to improved in vivo absorption compared to its parent compound.[2][3] Like other macrolides, its primary mechanism of action involves the inhibition of bacterial protein synthesis through binding to the 50S ribosomal subunit. This guide provides a detailed overview of the chemical structure, physicochemical properties, and known biological activities of this compound, supplemented with representative experimental protocols and pathway diagrams to support further research and development.

Chemical Structure and Identification

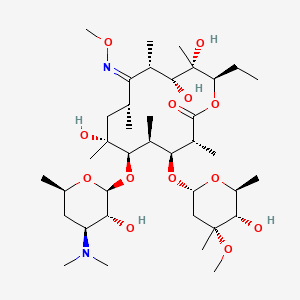

This compound is chemically designated as Erythromycin A 9-methoxime.[1] The core structure consists of a 14-membered lactone ring characteristic of erythromycin, with two attached sugar moieties, desosamine and cladinose. The key modification is the conversion of the C-9 ketone of erythromycin to a methoxime functional group.

Chemical Structure:

Caption: Figure 1: A simplified representation of the this compound molecular structure.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 53066-26-5[1] |

| Molecular Formula | C38H70N2O13 |

| Molecular Weight | 762.97 g/mol |

| IUPAC Name | (3R,4S,5S,6R,7R,9R,11S,12R,13S,14R,E)-6-(((2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)-14-ethyl-7,12,13-trihydroxy-4-(((2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyltetrahydro-2H-pyran-2-yl)oxy)-10-(methoxyimino)-3,5,7,9,11,13-hexamethyl-1-oxacyclotetradecane-2-one |

| SMILES | CC[C@H]1OC(=O)--INVALID-LINK----INVALID-LINK--(OC)--INVALID-LINK----INVALID-LINK--O2">C@@H--INVALID-LINK----INVALID-LINK--C--INVALID-LINK--C)[C@H]2O">C@@H--INVALID-LINK--(O)C--INVALID-LINK--C(=NOC)--INVALID-LINK----INVALID-LINK--[C@]1(C)O |

| InChI Key | HPZGUSZNXKOMCQ-SQYJNGITSA-N |

| Synonyms | Erythromycin A 9-methoxime, Wy-48314 |

Physicochemical Properties

This compound's enhanced hydrophobicity and pH stability are key characteristics that distinguish it from erythromycin. Quantitative data for some of its physicochemical properties are summarized below.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Melting Point | >115 °C (decomposes) | Predicted |

| Solubility | DMSO: 10 mM | |

| Chloroform: Slightly soluble | - | |

| pKa | 13.19 ± 0.70 | Predicted |

| Storage Temperature | -20°C | |

| Stability | ≥ 4 years at -20°C |

Mechanism of Action and Biological Activity

Antibacterial Mechanism

The primary antibacterial action of this compound is the inhibition of protein synthesis in susceptible bacteria. This mechanism is common to macrolide antibiotics. This compound binds to the 23S rRNA component of the 50S ribosomal subunit, specifically at the polypeptide exit tunnel. This binding event physically obstructs the passage of the growing polypeptide chain, leading to premature dissociation of the peptidyl-tRNA and cessation of protein elongation. This action is primarily bacteriostatic, but can be bactericidal at higher concentrations.

Caption: Figure 2: Mechanism of antibacterial action of this compound.

Other Potential Biological Activities

While specific studies on this compound are limited, macrolides as a class are known to possess immunomodulatory and anti-inflammatory properties. These effects are independent of their antimicrobial activity and are thought to occur through the modulation of various signaling pathways in host immune cells. Formulations containing this compound were tested in clinical trials as a treatment for HIV, but these were discontinued.

Experimental Protocols

Detailed and validated experimental protocols specifically for this compound are not widely published. The following sections provide representative methodologies for the synthesis and analysis of macrolide antibiotics, which can be adapted for this compound.

Representative Synthesis of a 9-(O-methyloxime) Erythromycin Derivative

Objective: To convert the C-9 ketone of Erythromycin A to a methoxime group.

Materials:

-

Erythromycin A

-

Methoxylamine hydrochloride

-

Pyridine (or another suitable base)

-

Ethanol (or another suitable solvent)

-

Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

-

Dissolve Erythromycin A in a suitable solvent such as ethanol in a round-bottom flask.

-

Add an equimolar or slight excess of methoxylamine hydrochloride to the solution.

-

Add a base, such as pyridine, to neutralize the hydrochloride and facilitate the reaction.

-

Stir the reaction mixture at room temperature or with gentle heating for several hours to overnight.

-

Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, quench the reaction and perform a work-up procedure, which may involve solvent extraction and washing with aqueous solutions to remove excess reagents and byproducts.

-

Purify the crude product using column chromatography on silica gel with a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to isolate the desired this compound.

-

Characterize the final product using spectroscopic methods (e.g., NMR, Mass Spectrometry) to confirm its identity and purity.

Caption: Figure 3: A representative workflow for the synthesis of this compound.

Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the concentration of this compound in a sample. This is a general method for macrolide analysis and would require optimization for this compound.

Instrumentation:

-

HPLC system with a UV or Mass Spectrometry (MS) detector

-

C18 reverse-phase column

Mobile Phase (Example):

-

A gradient of acetonitrile and an aqueous buffer (e.g., ammonium acetate or phosphate buffer)

Procedure:

-

Standard Preparation: Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., DMSO or acetonitrile). Create a series of calibration standards by diluting the stock solution.

-

Sample Preparation: Dissolve the sample containing this compound in the mobile phase or a compatible solvent. Filter the sample through a 0.22 µm filter before injection.

-

Chromatographic Conditions:

-

Set the column temperature (e.g., 30-40 °C).

-

Equilibrate the column with the initial mobile phase composition.

-

Inject a fixed volume of the standards and samples.

-

Run a gradient elution program to separate this compound from other components.

-

Detect the analyte at an appropriate wavelength (e.g., ~210 nm for macrolides) or by its mass-to-charge ratio if using an MS detector.

-

-

Quantification: Construct a calibration curve by plotting the peak area of the standards against their concentration. Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

Antimicrobial Susceptibility Testing (Broth Microdilution)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against a specific bacterial strain.

Materials:

-

This compound stock solution

-

96-well microtiter plates

-

Bacterial culture in logarithmic growth phase

-

Appropriate bacterial growth medium (e.g., Mueller-Hinton Broth)

-

Incubator

Procedure:

-

In a 96-well plate, perform a serial two-fold dilution of this compound in the growth medium to achieve a range of concentrations.

-

Include a positive control well (bacteria, no drug) and a negative control well (medium, no bacteria).

-

Inoculate each well (except the negative control) with a standardized suspension of the test bacterium.

-

Incubate the plate at the optimal temperature for the bacterium (e.g., 37°C) for 18-24 hours.

-

The MIC is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

Summary and Future Directions

This compound is a structurally defined semi-synthetic macrolide with improved pharmacokinetic properties compared to erythromycin. Its primary mechanism of action is well-understood and characteristic of its class. However, there is a notable lack of publicly available, detailed experimental data on its specific physicochemical properties, advanced biological activities beyond its direct antibacterial effects, and comprehensive clinical trial results. Future research should focus on filling these knowledge gaps to fully elucidate the therapeutic potential of this compound. This includes detailed characterization of its signaling effects in host cells, head-to-head comparative studies with other macrolides, and further investigation into its efficacy in various infectious disease models.

References

The Synthesis of Lexithromycin from Erythromycin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis pathway of lexithromycin, a semi-synthetic macrolide antibiotic, from its precursor, erythromycin A. The synthesis involves a two-step process: the conversion of the C9 ketone of erythromycin A to its 9-oxime, followed by the specific O-methylation of the oxime to yield this compound. This document provides detailed experimental protocols, summarizes quantitative data, and includes visualizations of the synthesis pathway and experimental workflow.

Overview of the Synthesis Pathway

This compound, chemically known as Erythromycin A 9-(O-methyloxime), is synthesized from erythromycin A through a straightforward chemical modification. The core of this transformation is the derivatization of the ketone group at the C9 position of the erythronolide ring, which enhances the acid stability of the molecule compared to the parent compound. The overall synthesis pathway is depicted below.

Experimental Protocols

The following sections provide detailed methodologies for the key steps in the synthesis of this compound from erythromycin A.

Step 1: Synthesis of Erythromycin A 9-Oxime

The initial step involves the conversion of the C9 ketone of erythromycin A to an oxime. This is typically achieved by reacting erythromycin A with hydroxylamine hydrochloride in the presence of a base.

Experimental Protocol:

-

Dissolution: Suspend Erythromycin A (1.0 equivalent) in a suitable solvent, such as methanol or isopropanol.

-

Reagent Addition: Add hydroxylamine hydrochloride (approximately 3.0 equivalents) and a base (e.g., sodium acetate, approximately 3.0 equivalents) to the suspension.

-

Reaction: Reflux the reaction mixture for several hours (typically 10 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice water.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate.

-

Purification: Wash the organic layer with water and brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., hexane) to yield Erythromycin A 9-Oxime.

Step 2: Synthesis of this compound (Erythromycin A 9-(O-methyloxime))

The second step is the O-methylation of the Erythromycin A 9-Oxime. This involves the reaction of the oxime with a methylating agent in the presence of a base. To achieve selective methylation on the oxime's oxygen, protection of the hydroxyl groups on the macrolide ring is often necessary, though direct O-alkylation of the oxime has been reported.

Experimental Protocol:

-

Dissolution: Dissolve Erythromycin A 9-Oxime (1.0 equivalent) in a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Base Addition: Add a suitable base, such as potassium hydroxide or sodium hydride, to the solution and stir for a period to form the oximate anion.

-

Methylation: Add a methylating agent, such as methyl iodide or dimethyl sulfate (typically in slight excess), to the reaction mixture.

-

Reaction: Stir the reaction mixture at a controlled temperature (e.g., 15-20°C) for several hours until the reaction is complete, as monitored by TLC.

-

Work-up: Quench the reaction by pouring the mixture into ice water.

-

Extraction: Extract the product with an organic solvent like ethyl acetate.

-

Purification: Wash the organic layer with water and brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude this compound can be purified by column chromatography or recrystallization to obtain the final product.

Quantitative Data

The following table summarizes typical quantitative data for the synthesis of this compound from erythromycin. Please note that yields and purity can vary depending on the specific reaction conditions and purification methods employed.

| Step | Reactants | Solvents | Typical Yield (%) | Purity (%) (by HPLC) |

| 1. Oximation | Erythromycin A, Hydroxylamine hydrochloride, Sodium acetate | Methanol | 75 - 85 | >95 |

| 2. O-Methylation | Erythromycin A 9-Oxime, Methyl iodide, Potassium hydroxide | DMF/Toluene | 80 - 90 | >97 |

Experimental Workflow Visualization

The following diagram illustrates the general experimental workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound from erythromycin A is a well-established process involving the formation of an oxime at the C9 position, followed by O-methylation. The methodologies provided in this guide offer a comprehensive overview for researchers and professionals in the field of drug development. The successful synthesis of this compound and other erythromycin derivatives relies on careful control of reaction conditions to ensure high yield and purity. Further optimization of these protocols may be possible to enhance the efficiency and scalability of the synthesis for industrial applications.

Lexithromycin (CAS 53066-26-5): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lexithromycin (CAS 53066-26-5) is a semi-synthetic macrolide antibiotic derived from erythromycin. Characterized by its improved acid stability and hydrophobicity, this compound was developed to enhance in vivo absorption compared to its parent compound. Like other macrolides, its primary mechanism of action is the inhibition of bacterial protein synthesis through binding to the 50S ribosomal subunit. Although an early development in the optimization of erythromycin, it was quickly superseded by more effective compounds like Roxithromycin, and as a result, extensive research and clinical data for this compound are limited. Formulations containing this compound were briefly investigated in clinical trials for the treatment of HIV but were discontinued.[1][2][3] This guide provides a comprehensive overview of the available technical information on this compound, with comparative data from the closely related and more extensively studied macrolide, Roxithromycin, to provide a functional context for researchers.

Chemical and Physical Properties

This compound is chemically designated as Erythromycin A 9-methoxime.[4] Its structural modification from erythromycin involves the reaction of the 9-keto moiety to a methyl oxime, which confers greater stability in acidic environments and increases its lipophilicity.[5] These properties were intended to improve its oral bioavailability.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 53066-26-5 | |

| Molecular Formula | C38H70N2O13 | |

| Molecular Weight | 762.97 g/mol | |

| Appearance | Solid | |

| Purity | ≥98% | |

| Solubility | DMSO: 10 mM | |

| Storage Temperature | -20°C | |

| Melting Point | >115°C (decomposes) |

Mechanism of Action

The primary antibacterial action of this compound, consistent with other macrolide antibiotics, is the inhibition of bacterial protein synthesis. This is achieved through its binding to the 50S subunit of the bacterial ribosome. Specifically, it binds to the 23S rRNA component within the large subunit, effectively obstructing the polypeptide exit tunnel. This blockage prevents the elongation of the nascent polypeptide chain, thereby halting protein synthesis and inhibiting bacterial growth. While primarily considered bacteriostatic, at higher concentrations, macrolides can exhibit bactericidal properties.

References

- 1. logixsjournals.com [logixsjournals.com]

- 2. Roxithromycin: a pharmacokinetic review of a macrolide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Single oral dose pharmacokinetics of erythromycin and roxithromycin and the effects of chronic dosing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacokinetics of roxithromycin (RU 965) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Evolution of Early Semi-Synthetic Macrolides: A Technical Comparison of Roxithromycin and Other Key Macrolide Antibiotics

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The macrolide class of antibiotics has been a cornerstone in the treatment of various bacterial infections for decades. The journey from the first-generation macrolide, erythromycin, to its semi-synthetic successors has been driven by the need for improved acid stability, better pharmacokinetic profiles, and enhanced tolerability. An early endeavor in this evolution was the development of lexithromycin, a semi-synthetic derivative of erythromycin. While this compound showed promise with improved pH stability and hydrophobicity, it was quickly surpassed by roxithromycin, a compound that demonstrated these advantages to a greater extent.[1] Consequently, this compound was not extensively studied and has been largely relegated to a historical footnote in macrolide development.[1] This guide will, therefore, focus on its more successful successor, roxithromycin, and provide an in-depth technical comparison with other pivotal macrolides: the parent compound erythromycin, and the widely-used clarithromycin and azithromycin.

This document will delve into the core scientific and technical aspects of these macrolides, presenting comparative data in a structured format, detailing key experimental protocols, and visualizing complex biological pathways to provide a comprehensive resource for the scientific community.

Mechanism of Action: A Shared Foundation

All macrolide antibiotics, including roxithromycin, erythromycin, clarithromycin, and azithromycin, share a fundamental mechanism of action: the inhibition of bacterial protein synthesis. They achieve this by binding to the 50S subunit of the bacterial ribosome, specifically to the 23S ribosomal RNA (rRNA) component within the polypeptide exit tunnel.[2][3] This binding action physically obstructs the path of the nascent polypeptide chain, thereby preventing its elongation and effectively halting protein synthesis.[2] This bacteriostatic action, which can become bactericidal at higher concentrations, ultimately inhibits bacterial growth and replication.

Figure 1: Mechanism of Action of Macrolide Antibiotics.

Comparative Antimicrobial Spectrum

The in-vitro activity of macrolides is a critical determinant of their clinical utility. While their spectrums are broadly similar, there are notable differences in potency against specific pathogens. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for roxithromycin, erythromycin, clarithromycin, and azithromycin against key respiratory and soft tissue pathogens. MIC values are presented as MIC50 and MIC90, representing the concentrations required to inhibit the growth of 50% and 90% of isolates, respectively.

| Pathogen | Antibiotic | MIC50 (mg/L) | MIC90 (mg/L) |

| Streptococcus pneumoniae | Roxithromycin | 0.06 | 0.25 |

| Erythromycin | 0.063 | 0.13 | |

| Clarithromycin | 0.031 | 0.063 | |

| Azithromycin | 0.13 | 0.25 | |

| Haemophilus influenzae | Roxithromycin | 1.0 | 4.0 |

| Erythromycin | 2.0 | 8.0 | |

| Clarithromycin | 2.0 | 8.0 | |

| Azithromycin | 0.5 | 2.0 | |

| Moraxella catarrhalis | Roxithromycin | 0.12 | 0.25 |

| Erythromycin | 0.12 | 0.25 | |

| Clarithromycin | 0.06 | 0.12 | |

| Azithromycin | 0.03 | 0.06 | |

| Staphylococcus aureus (MSSA) | Roxithromycin | 0.25 | 0.5 |

| Erythromycin | 0.25 | 0.5 | |

| Clarithromycin | 0.12 | 0.25 | |

| Azithromycin | 0.5 | 1.0 | |

| Mycoplasma pneumoniae | Roxithromycin | ≤0.008 | 0.015 |

| Erythromycin | ≤0.008 | 0.015 | |

| Clarithromycin | 0.004 | 0.008 | |

| Azithromycin | ≤0.008 | 0.015 | |

| Chlamydia pneumoniae | Roxithromycin | 0.03 | 0.06 |

| Erythromycin | 0.06 | 0.12 | |

| Clarithromycin | 0.03 | 0.06 | |

| Azithromycin | 0.06 | 0.12 | |

| Legionella pneumophila | Roxithromycin | 0.12 | 0.5 |

| Erythromycin | 0.25 | 0.5 | |

| Clarithromycin | 0.06 | 0.12 | |

| Azithromycin | 0.12 | 0.25 |

Note: MIC values can vary depending on the testing methodology and geographical location of the isolates. The data presented is a synthesis from multiple sources for comparative purposes.

Pharmacokinetic Profiles: A Key Differentiator

The significant advancements of semi-synthetic macrolides over erythromycin lie in their pharmacokinetic properties. Improved oral bioavailability, longer half-lives, and extensive tissue penetration have led to more convenient dosing regimens and better clinical outcomes.

| Parameter | Roxithromycin | Erythromycin | Clarithromycin | Azithromycin |

| Oral Bioavailability (%) | ~50% | 30-65% (ester dependent) | ~55% | ~38% |

| Protein Binding (%) | 96% (saturable) | 70-90% | 42-70% | 7-51% (concentration dependent) |

| Elimination Half-life (t1/2) | ~12 hours | 1.5-2 hours | 3-7 hours | ~68 hours |

| Metabolism | Minimal hepatic | Extensive (CYP3A4) | Extensive (CYP3A4) to active 14-OH metabolite | Minimal hepatic |

| Primary Excretion Route | Feces | Bile | Renal and Hepatic | Biliary |

| Tissue Penetration | High | Moderate | High | Very High |

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of a macrolide is determined using standardized methods from bodies such as the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST). Broth microdilution is a commonly employed technique.

Methodology: Broth Microdilution

-

Preparation of Inoculum: A standardized suspension of the test bacterium is prepared in a suitable broth (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 105 colony-forming units (CFU)/mL.

-

Antibiotic Dilution: A serial two-fold dilution of the macrolide antibiotic is prepared in the broth within a 96-well microtiter plate. A growth control well (no antibiotic) and a sterility control well (no bacteria) are included.

-

Inoculation: Each well (except the sterility control) is inoculated with the standardized bacterial suspension.

-

Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours in ambient air (or with CO2 for fastidious organisms like S. pneumoniae).

-

Reading Results: The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

Figure 2: Workflow for MIC Determination by Broth Microdilution.

In Vivo Efficacy Assessment: Murine Thigh Infection Model

Animal models are crucial for evaluating the in vivo efficacy of antibiotics. The murine thigh infection model is a standard for assessing activity against localized bacterial infections.

Methodology: Murine Thigh Infection Model

-

Induction of Neutropenia (Optional): Mice are often rendered neutropenic by intraperitoneal injection of cyclophosphamide to create a more severe and reproducible infection.

-

Infection: A standardized inoculum of the test pathogen (e.g., Staphylococcus aureus) is injected into the thigh muscle of the mice.

-

Treatment: At a specified time post-infection (e.g., 2 hours), groups of mice are treated with the macrolide antibiotic via a clinically relevant route (e.g., oral gavage). A control group receives a placebo.

-

Endpoint Assessment: At a predetermined endpoint (e.g., 24 hours post-treatment), mice are euthanized. The infected thigh muscle is excised, homogenized, and serially diluted.

-

Bacterial Load Quantification: The dilutions are plated on appropriate agar media to determine the number of CFU per gram of tissue.

-

Data Analysis: The efficacy of the antibiotic is determined by comparing the bacterial load in the treated groups to that of the control group.

Immunomodulatory Effects and Signaling Pathways

Beyond their antibacterial properties, macrolides, including roxithromycin, possess significant immunomodulatory and anti-inflammatory effects. These effects are particularly relevant in chronic inflammatory respiratory diseases. A key mechanism involves the modulation of transcription factors such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1), which regulate the expression of pro-inflammatory cytokines.

Macrolides can suppress the activation of NF-κB and AP-1, leading to a downstream reduction in the production of inflammatory mediators like Interleukin-8 (IL-8), a potent neutrophil chemoattractant, and Tumor Necrosis Factor-alpha (TNF-α). This results in decreased neutrophil infiltration and a dampening of the inflammatory response.

Figure 3: Macrolide Inhibition of Pro-inflammatory Signaling.

Clinical Efficacy and Safety

Roxithromycin has demonstrated clinical efficacy in the treatment of a range of infections, particularly those of the respiratory tract and soft tissues. Large-scale clinical trials have shown high rates of clinical resolution or improvement in conditions such as pharyngitis, sinusitis, bronchitis, and pneumonia.

Compared to erythromycin, roxithromycin generally exhibits a more favorable safety profile, with a lower incidence of gastrointestinal side effects such as nausea, vomiting, and abdominal pain. This improved tolerability is a significant clinical advantage. However, like other macrolides, roxithromycin can be associated with QTc interval prolongation and has the potential for drug-drug interactions, primarily through the inhibition of cytochrome P450 enzymes, although to a lesser extent than erythromycin.

Conclusion

The development of semi-synthetic macrolides, exemplified by roxithromycin, marked a significant advancement over the parent compound, erythromycin. While the initial exploration of compounds like this compound paved the way, it was roxithromycin that delivered a clinically superior profile characterized by enhanced pharmacokinetics, improved tolerability, and retained antimicrobial efficacy. When compared to later macrolides such as clarithromycin and azithromycin, roxithromycin maintains a competitive position, particularly with its distinct pharmacokinetic and immunomodulatory properties. For researchers and drug development professionals, understanding the nuanced differences in the antimicrobial spectrum, pharmacokinetic behavior, and non-antibiotic effects of these macrolides is paramount for the rational design and application of future anti-infective therapies. This guide provides a foundational technical overview to support these ongoing efforts.

References

Core Physicochemical Properties of Roxithromycin: A Technical Guide to Solubility and Stability

This technical guide provides an in-depth overview of the solubility and stability of the macrolide antibiotic roxithromycin. The information is intended for researchers, scientists, and professionals in drug development, offering key data and experimental insights to support further research and formulation activities. While the initial query focused on "lexithromycin," the available scientific literature predominantly refers to roxithromycin, a closely related and well-documented erythromycin derivative. The data presented herein pertains to roxithromycin.

Solubility Profile

Roxithromycin's solubility is a critical factor in its formulation and bioavailability. It is characterized as sparingly soluble in aqueous buffers, with significantly higher solubility in organic solvents.

Table 1: Solubility of Roxithromycin in Various Solvents

| Solvent System | Solubility |

| Ethanol | ~ 30 mg/mL[1] |

| DMSO | ~ 15 mg/mL[1] |

| Dimethyl formamide (DMF) | ~ 15 mg/mL[1] |

| 1:1 Ethanol:PBS (pH 7.2) | ~ 0.5 mg/mL[1] |

| Water (25 °C) | 0.0189 mg/L (estimated)[2] |

| Chloroform | Slightly soluble |

Experimental Protocol for Aqueous Solubility Determination (as inferred from literature):

To achieve maximum solubility in aqueous buffers, a common laboratory procedure involves first dissolving roxithromycin in an organic solvent, such as ethanol, before dilution with the aqueous buffer of choice. An inert gas purge of the solvent prior to dissolution is recommended to prevent oxidation.

A general workflow for preparing an aqueous solution of roxithromycin is as follows:

Caption: Workflow for Preparing an Aqueous Solution of Roxithromycin.

Stability Profile

The stability of roxithromycin is influenced by several factors, most notably pH and storage conditions. Understanding its degradation pathways is crucial for developing stable pharmaceutical formulations.

Table 2: Stability Data for Roxithromycin

| Condition | Observation |

| Storage (Solid) | Stable for ≥ 4 years at -20°C. |

| Aqueous Solution | Not recommended for storage for more than one day. |

| pH 1.2 | Rapid degradation observed. |

| pH 4.5 and 6.8 | Dissolution is rapid and complete for oral suspensions. |

Experimental Protocol for Stability-Indicating HPLC Method (as inferred from literature):

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the stability of roxithromycin and quantifying its degradation products. A typical stability study involves subjecting the drug substance or product to various stress conditions and analyzing the samples at specified time points.

A generalized workflow for a stability study using HPLC is outlined below:

Caption: General Workflow for a Roxithromycin Stability Study.

Degradation Pathway Considerations:

Roxithromycin undergoes significant degradation in acidic conditions (pH 1.2), which simulates the gastric environment. This has led to the development of enteric-coated formulations to protect the drug from acid hydrolysis in the stomach and allow for its release and absorption in the more neutral pH of the intestine. The primary metabolite identified is descladinose roxithromycin, along with minor metabolites N-mono and N-di-demethyl roxithromycin.

The following diagram illustrates the logical relationship between pH and the degradation of roxithromycin in the context of oral administration.

Caption: pH-Dependent Fate of Oral Roxithromycin.

References

The In Vitro Antibacterial Spectrum of Roxithromycin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Roxithromycin is a semi-synthetic macrolide antibiotic belonging to the 14-membered lactone ring class. Developed to improve upon the acid stability and pharmacokinetic profile of erythromycin, roxithromycin has been utilized in the treatment of various respiratory tract, skin and soft tissue, and urogenital infections. This technical guide provides an in-depth overview of the in vitro antibacterial spectrum of roxithromycin, detailing its mechanism of action, antimicrobial activity against a range of clinically relevant bacteria, and the standardized methodologies used for its evaluation.

Mechanism of Action

Roxithromycin, like other macrolide antibiotics, exerts its bacteriostatic effect by inhibiting protein synthesis in susceptible bacteria. The primary target for roxithromycin is the 50S subunit of the bacterial ribosome. By binding to the 23S rRNA component of the 50S subunit, specifically within the polypeptide exit tunnel, roxithromycin physically obstructs the passage of nascent polypeptide chains. This steric hindrance prevents the elongation of the peptide chain, ultimately leading to the cessation of protein synthesis and the inhibition of bacterial growth. At higher concentrations, bactericidal activity can sometimes be observed.[1]

References

The Ribosomal Binding Site of Macrolide Antibiotics: A Technical Guide

Disclaimer: The term "Lexithromycin" did not yield specific results in scientific literature searches. This guide assumes the intended subject is a macrolide antibiotic and will focus on the well-documented interactions of this class, with a particular emphasis on roxithromycin and related compounds like telithromycin, for which significant data exists.

This technical guide provides an in-depth exploration of the macrolide antibiotic binding site on the bacterial ribosome. It is intended for researchers, scientists, and drug development professionals engaged in antibiotic research and development. The document details the molecular interactions at the binding site, presents quantitative binding data, outlines experimental protocols for studying these interactions, and provides visualizations of key processes.

The Macrolide Ribosomal Binding Site

Macrolide antibiotics exert their antibacterial effect by inhibiting protein synthesis. They bind to the 50S subunit of the bacterial ribosome, a complex molecular machine responsible for translating messenger RNA (mRNA) into protein.[1][2] The binding site is located within the nascent peptide exit tunnel (NPET), a channel through which newly synthesized polypeptide chains pass.[3][4] By binding within this tunnel, macrolides physically obstruct the passage of the growing polypeptide chain, leading to the premature dissociation of peptidyl-tRNA and the cessation of protein elongation.[2] This action is primarily bacteriostatic, meaning it inhibits bacterial growth, though bactericidal effects can be observed at higher concentrations.

The binding pocket for macrolides is predominantly formed by specific nucleotides of the 23S ribosomal RNA (rRNA), with contributions from ribosomal proteins. Key interactions have been identified through X-ray crystallography, chemical footprinting, and mutational studies.

Primary Interaction Points on the 23S rRNA:

-

Domain V (Peptidyl Transferase Center Loop): This is the central region of interaction. Nucleotides A2058 and A2059 are critical for the binding of most macrolides. The desosamine sugar moiety of the macrolide forms hydrogen bonds with these adenine residues. Methylation of A2058 is a common mechanism of bacterial resistance, as it sterically hinders macrolide binding.

-

Domain II (Hairpin 35): Nucleotides in this region, particularly A752 , also contribute to the binding of certain macrolides, especially those with extended side chains like the ketolides.

-

Other Key Nucleotides: G2505 has been shown to be involved in stabilizing the macrolide in its binding pocket through hydrogen bonds. For ketolides like telithromycin, an additional interaction with the base pair U2609:A752 is crucial for their high-affinity binding.

Role of Ribosomal Proteins:

While the primary interactions are with rRNA, ribosomal proteins L4 and L22, which are located near the NPET, can influence macrolide binding and resistance. Mutations in these proteins can allosterically alter the conformation of the rRNA binding pocket, thereby affecting drug affinity.

Quantitative Analysis of Macrolide-Ribosome Binding

The affinity of macrolide antibiotics for the ribosome can be quantified using various biophysical techniques. The dissociation constant (Kd) is a common measure of binding affinity, with lower values indicating tighter binding. The binding of some macrolides, such as roxithromycin and telithromycin, has been shown to follow a two-step mechanism: an initial rapid, low-affinity binding followed by a slower conformational change to a high-affinity state.

| Antibiotic | Organism | Method | Kd (Overall) | KT (Initial) | KT* (Final) | Reference(s) |

| Roxithromycin | E. coli | Kinetic Analysis | 20 nM | - | - | |

| Erythromycin | E. coli | Kinetic Analysis | 36 nM | - | - | |

| Clarithromycin | E. coli | Kinetic Analysis | 8 nM | - | - | |

| Telithromycin | E. coli | Kinetic & Footprinting | - | 500 nM | 8.33 nM | |

| Erythromycin | S. pneumoniae | Equilibrium Binding | 4.9 ± 0.6 nM | - | - | |

| Solithromycin | S. pneumoniae | Equilibrium Binding | 5.1 ± 1.1 nM | - | - |

Visualizing Macrolide-Ribosome Interactions

Macrolide Binding Site within the 50S Ribosomal Subunit

Caption: Interaction of roxithromycin with key rRNA nucleotides and proteins in the NPET.

Two-Step Binding Mechanism of Telithromycin

Caption: The two-step binding model of telithromycin to the E. coli ribosome.

Experimental Protocols

In Vitro Translation Inhibition Assay

This assay measures the ability of a compound to inhibit protein synthesis in a cell-free system. A common method involves quantifying the synthesis of a reporter protein, such as luciferase or a fluorescent protein.

Materials:

-

Cell-free in vitro translation system (e.g., PURExpress®)

-

Reporter mRNA (e.g., SNAPf mRNA)

-

Quenched fluorogenic substrate for the reporter protein

-

Macrolide antibiotic stock solution

-

Nuclease-free water

-

Microplate reader with fluorescence detection

Procedure:

-

Reaction Setup: In a microplate, prepare the in vitro translation reactions. For each reaction, combine the components of the cell-free system according to the manufacturer's instructions.

-

Addition of Antibiotic: Add the macrolide antibiotic to the reactions at a range of concentrations. Include a positive control (no antibiotic) and a negative control (no mRNA).

-

Initiation of Translation: Add the reporter mRNA to all wells except the negative control to start the translation process.

-

Real-Time Monitoring: Place the microplate in a plate reader pre-set to the appropriate temperature (e.g., 37°C). Monitor the fluorescence signal over time. The increase in fluorescence corresponds to the synthesis of the reporter protein.

-

Data Analysis: Plot the end-point fluorescence values as a function of the antibiotic concentration. Normalize the data to the positive and negative controls. Calculate the IC50 value, which is the concentration of the antibiotic that inhibits protein synthesis by 50%.

Chemical Footprinting of the Ribosome-Macrolide Complex

Chemical footprinting is used to identify the specific nucleotides in the rRNA that are in close contact with the bound antibiotic. The principle is that the bound drug protects these nucleotides from modification by chemical probes.

Materials:

-

Purified 70S ribosomes or 50S ribosomal subunits

-

Macrolide antibiotic

-

Chemical modifying agent (e.g., dimethyl sulfate - DMS, which modifies accessible adenines and cytosines)

-

Primer extension analysis reagents (reverse transcriptase, radiolabeled or fluorescently labeled DNA primers complementary to a region downstream of the binding site, dNTPs)

-

Polyacrylamide gel electrophoresis (PAGE) equipment

Procedure:

-

Ribosome-Macrolide Complex Formation: Incubate purified ribosomes with the macrolide antibiotic at a concentration sufficient to ensure binding. Include a control sample of ribosomes without the antibiotic.

-

Chemical Modification: Treat both the ribosome-macrolide complex and the control ribosomes with a limited amount of the chemical modifying agent (e.g., DMS). The reaction conditions should be optimized to ensure, on average, no more than one modification per rRNA molecule.

-

RNA Extraction: Stop the modification reaction and purify the rRNA from both samples.

-

Primer Extension: Perform primer extension analysis on the purified rRNA. A labeled primer is annealed to the rRNA and extended by reverse transcriptase. The enzyme will stop at a nucleotide that has been chemically modified.

-

Gel Electrophoresis: Separate the resulting cDNA fragments by denaturing PAGE.

-

Analysis: Compare the band patterns from the antibiotic-treated and control samples. A decrease in the intensity of a band in the antibiotic-treated sample indicates that the corresponding nucleotide was protected from chemical modification by the bound drug, thus identifying a contact point.

X-ray Crystallography of a Ribosome-Macrolide Complex

This technique provides a high-resolution, three-dimensional structure of the antibiotic bound to the ribosome, revealing atomic-level details of the interaction.

Materials:

-

Highly purified and concentrated 70S ribosomes from a suitable bacterial species (e.g., Thermus thermophilus)

-

Macrolide antibiotic

-

Crystallization buffer (containing precipitants like PEG, salts, and buffering agents)

-

Cryo-protectant solution

-

X-ray diffraction equipment (synchrotron source is typically required)

Procedure:

-

Complex Formation: Incubate the purified 70S ribosomes with the macrolide antibiotic at a molar excess to ensure saturation of the binding site.

-

Crystallization: Use the vapor diffusion method (hanging drop or sitting drop) to crystallize the ribosome-macrolide complex. This involves mixing the complex with a crystallization buffer and allowing it to equilibrate against a reservoir of a higher precipitant concentration. This process is often lengthy and requires extensive screening of different conditions.

-

Crystal Harvesting and Cryo-cooling: Once crystals of suitable size and quality are obtained, they are briefly soaked in a cryo-protectant solution and then flash-cooled in liquid nitrogen to prevent radiation damage during X-ray exposure.

-

Data Collection: Mount the frozen crystal in a goniometer at a synchrotron beamline and expose it to a high-intensity X-ray beam. The crystal will diffract the X-rays, and the diffraction pattern is recorded on a detector.

-

Structure Determination and Refinement: The diffraction data are processed to determine the electron density map of the crystal. The phases of the diffraction pattern are determined using methods like molecular replacement, using a known ribosome structure as a model. The atomic model of the ribosome-macrolide complex is then built into the electron density map and refined to obtain the final high-resolution structure.

This guide provides a foundational understanding of the macrolide ribosomal binding site and the experimental approaches used to study it. The detailed protocols offer a starting point for researchers aiming to investigate the interactions of novel antibiotic compounds with the bacterial ribosome.

References

- 1. Erythromycin, roxithromycin, and clarithromycin: use of slow-binding kinetics to compare their in vitro interaction with a bacterial ribosomal complex active in peptide bond formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. logy.org [logy.org]

- 3. mdpi.com [mdpi.com]

- 4. Advanced Methods for Studying Structure and Interactions of Macrolide Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

For Researchers, Scientists, and Drug Development Professionals

An Application Note on the Preparation of Lexithromycin Stock Solutions for Research Applications

This document provides a detailed protocol for the preparation of this compound stock solutions intended for laboratory research purposes. The information herein is compiled based on established methodologies for macrolide antibiotics, offering a standardized approach to ensure consistency and accuracy in experimental settings.

Introduction

This compound is a derivative of erythromycin A and functions as an antibacterial agent.[1] Accurate and consistent preparation of stock solutions is critical for obtaining reliable and reproducible results in various research applications, including antimicrobial susceptibility testing and in vitro cellular assays. This protocol outlines the necessary steps, materials, safety precautions, and storage conditions for preparing this compound stock solutions.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound and related macrolide antibiotics to guide the preparation and storage of stock solutions.

| Parameter | This compound | Roxithromycin (Related Macrolide) | Azithromycin (Related Macrolide) | Erythromycin (Related Macrolide) |

| Molecular Weight | 762.97 g/mol [1] | 837.1 g/mol [2] | 749.0 g/mol [3] | 733.9 g/mol [4] |

| Physical Form | Powder/Solid | Solid | Crystalline Solid | Crystalline Solid |

| Solubility | Slightly soluble in Chloroform and DMSO | ~30 mg/mL in Ethanol; ~15 mg/mL in DMSO and DMF | ~16 mg/mL in Ethanol and DMF; ~5 mg/mL in DMSO | ~30 mg/mL in Ethanol; ~15 mg/mL in DMSO and DMF |

| Powder Storage | -20°C, under inert atmosphere, hygroscopic | -20°C | -20°C | -20°C |

| Powder Stability | 3 years at -20°C | ≥ 4 years | ≥ 4 years | ≥ 4 years |

| Solution Storage | Solutions are unstable; prepare fresh | Aqueous solutions not recommended for >1 day | Aqueous solutions not recommended for >1 day | Aqueous solutions not recommended for >1 day |

Experimental Protocol: this compound Stock Solution Preparation

This protocol provides two common methods for dissolving macrolide antibiotics. Given that this compound solutions are noted to be unstable, it is recommended to prepare them fresh for each experiment.

Materials and Equipment

-

This compound powder

-

Dimethyl sulfoxide (DMSO), sterile

-

Ethanol (95-100%), sterile

-

Deionized water, sterile

-

Glacial acetic acid (for Method B)

-

Sterile conical tubes (e.g., 15 mL or 50 mL)

-

Sterile microcentrifuge tubes (1.5 mL or 2 mL)

-

Analytical balance

-

Vortex mixer

-

Pipettes and sterile filter tips

-

Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

Safety Precautions

-

This compound should be handled as a hazardous material until more information is available.

-

Always consult the Safety Data Sheet (SDS) for this compound before use.

-

Perform all weighing and solution preparation steps in a well-ventilated area or a chemical fume hood.

-

Avoid inhalation, ingestion, or contact with skin and eyes.

-

Wear appropriate PPE at all times.

Method A: Dissolution in an Organic Solvent (DMSO or Ethanol)

This is the recommended method for preparing a high-concentration stock solution.

-

Weighing: Tare a sterile microcentrifuge tube on an analytical balance. Carefully weigh the desired amount of this compound powder into the tube.

-

Solvent Addition: Add the required volume of sterile DMSO or ethanol to the tube to achieve the desired stock concentration.

-

Dissolution: Close the tube tightly and vortex until the powder is completely dissolved. Gentle warming in a water bath may aid dissolution, but care should be taken to avoid degradation.

-

Aliquoting and Storage: If not for immediate use, aliquot the stock solution into smaller, single-use sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles. Store the aliquots at -20°C in the dark.

Method B: Dissolution in Acidified Aqueous Solution

This method can be used for applications where organic solvents are not suitable.

-

Weighing: Tare a sterile conical tube on an analytical balance. Weigh the desired amount of this compound powder into the tube.

-

Initial Dissolution: Add a small volume (<2.5 µL/mL) of glacial acetic acid dropwise to the powder in deionized water until the compound dissolves.

-

Dilution: Add sterile deionized water to reach the final desired volume and concentration.

-

Usage: This solution should be prepared fresh immediately before use.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for preparing a this compound stock solution using an organic solvent.

Caption: Workflow for this compound Stock Preparation.

Storage and Stability

-

Solid Form: this compound powder should be stored at -20°C in a desiccator under an inert atmosphere, as it is hygroscopic. The stability in this form is reported to be up to 3 years.

-

Stock Solutions: Solutions of this compound are unstable and should be prepared fresh before use. If storage is unavoidable, organic stock solutions should be aliquoted to minimize freeze-thaw cycles and stored at -20°C, protected from light. Aqueous solutions of related macrolides are not recommended for storage longer than one day.

References

Application Notes and Protocols for Lexithromycin (Roxithromycin) in Cell Culture Infection Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Lexithromycin (henceforth referred to by its common name, Roxithromycin) in various in vitro cell culture infection models. This document details its dual-action mechanism as both an antibacterial and an anti-inflammatory agent, offering detailed protocols for assessing its efficacy against intracellular pathogens and its impact on host cell responses.

Introduction

Roxithromycin is a semi-synthetic macrolide antibiotic belonging to the same class as erythromycin and azithromycin. Its primary mechanism of action is the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit, which prevents peptide translocation.[1][2][3] A key feature of Roxithromycin for cell culture infection models is its ability to accumulate to high concentrations within phagocytic cells such as macrophages and polymorphonuclear leukocytes (PMNs), making it particularly effective against intracellular pathogens.[1][3] Beyond its direct antimicrobial activity, Roxithromycin exhibits significant immunomodulatory and anti-inflammatory properties, primarily through the suppression of pro-inflammatory cytokine production and modulation of key signaling pathways like NF-κB.

These characteristics make Roxithromycin a valuable tool for studying host-pathogen interactions and for the preclinical assessment of new therapeutic strategies for bacterial infections, especially those involving intracellular bacteria and significant inflammatory responses.

Key Applications in Cell Culture Models

-

Determination of Intracellular Antibacterial Efficacy: Assessing the ability of Roxithromycin to kill bacteria that have invaded and reside within host cells.

-

Modulation of Host Inflammatory Response: Investigating the anti-inflammatory effects of Roxithromycin on infected host cells, including the suppression of cytokine and chemokine production.

-

Analysis of Phagocytic Function: Evaluating the effect of Roxithromycin on the ability of phagocytes to engulf and clear pathogens.

Quantitative Data Summary

The following tables summarize key quantitative data for Roxithromycin in various in vitro models.

Table 1: Antimicrobial Activity of Roxithromycin

| Pathogen | Model System | Parameter | Value | Reference |

| Chlamydia trachomatis | In vitro | MIC | 0.05 mg/L | |

| Mycobacterium avium complex | Human Macrophages | Intracellular Killing | 1-3 log reduction | |

| Staphylococcus aureus | Human Macrophages | Intracellular Killing | Significant at 1/2 MIC |

Table 2: Anti-Inflammatory and Cytotoxic Effects of Roxithromycin

| Cell Type | Stimulant | Parameter | Effective Concentration | Reference |

| Human Bronchial Epithelial Cells | IL-1α | IL-8, IL-6, GM-CSF Inhibition | 1-25 µg/mL | |

| Intestinal Epithelial Cells (HCT116, COLO205) | TNF-α | IL-8 Inhibition | Not specified | |

| Human Bronchial Epithelial Cells | IFN-γ | Neutrophil Adhesion Inhibition | 1-25 µg/mL | |

| Human Airway Epithelial Cells | Sulfur Mustard | Cytotoxicity Prevention | 100 µM |

Experimental Protocols

Protocol 1: Intracellular Efficacy of Roxithromycin against Staphylococcus aureus in Macrophages

This protocol outlines a method to determine the ability of Roxithromycin to kill S. aureus that has been internalized by macrophages.

Materials:

-

Macrophage cell line (e.g., RAW 264.7 or THP-1)

-

Staphylococcus aureus strain

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Roxithromycin stock solution

-

Gentamicin

-

Phosphate Buffered Saline (PBS)

-

Sterile water for cell lysis

-

Tryptic Soy Agar (TSA) plates

-

24-well tissue culture plates

Procedure:

-

Cell Seeding: Seed macrophages into a 24-well plate at a density of 2.5 x 10^5 to 5 x 10^5 cells per well and incubate overnight to allow for adherence.

-

Bacterial Preparation: Culture S. aureus overnight in Tryptic Soy Broth (TSB). On the day of the experiment, dilute the bacterial culture in complete cell culture medium.

-

Infection: Remove the culture medium from the macrophages and infect with S. aureus at a Multiplicity of Infection (MOI) of 10:1 (bacteria to macrophages).

-

Phagocytosis: Incubate for 1 hour to allow for phagocytosis of the bacteria.

-

Removal of Extracellular Bacteria: Aspirate the medium and wash the cells three times with PBS. Then, add fresh medium containing a high concentration of gentamicin (e.g., 100 µg/mL) and incubate for 30-60 minutes to kill extracellular bacteria.

-

Roxithromycin Treatment: Wash the cells again with PBS to remove the gentamicin. Add fresh medium containing various concentrations of Roxithromycin (e.g., 0.5x, 1x, 2x MIC) and a control with no antibiotic.

-

Incubation: Incubate the treated cells for the desired time points (e.g., 2, 6, 24 hours).

-

Quantification of Intracellular Bacteria:

-

At each time point, wash the cells with PBS.

-

Lyse the macrophages with sterile water for 10-15 minutes.

-

Collect the lysate and perform serial dilutions in PBS.

-

Plate the dilutions on TSA plates and incubate overnight at 37°C.

-

Count the number of Colony Forming Units (CFUs) to determine the number of viable intracellular bacteria.

-

Protocol 2: Assessment of Roxithromycin's Anti-Inflammatory Effects on LPS-Stimulated Macrophages

This protocol is designed to measure the inhibitory effect of Roxithromycin on the production of pro-inflammatory cytokines, such as TNF-α and IL-6, by macrophages stimulated with lipopolysaccharide (LPS).

Materials:

-

Macrophage cell line (e.g., RAW 264.7 or primary monocyte-derived macrophages)

-

Complete cell culture medium

-

Roxithromycin stock solution

-

Lipopolysaccharide (LPS) from E. coli

-

ELISA kits for TNF-α and IL-6

-

96-well tissue culture plates

Procedure:

-

Cell Seeding: Seed macrophages into a 96-well plate at a density of 1 x 10^5 cells per well and allow them to adhere overnight.

-

Roxithromycin Pre-treatment: Pre-treat the cells with various concentrations of Roxithromycin (e.g., 1, 5, 10, 25 µg/mL) for 1-2 hours. Include a vehicle control.

-

LPS Stimulation: Add LPS to the wells to a final concentration of 10-100 ng/mL to stimulate an inflammatory response. Include a control group with no LPS stimulation.

-

Incubation: Incubate the plate for 6-24 hours.

-

Supernatant Collection: After incubation, centrifuge the plate and carefully collect the supernatant from each well.

-

Cytokine Quantification: Measure the concentration of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.

Protocol 3: Cytotoxicity Assay of Roxithromycin

It is crucial to determine the cytotoxic concentration of Roxithromycin on the host cells to ensure that the observed antibacterial or anti-inflammatory effects are not due to cell death.

Materials:

-

Host cell line (e.g., macrophages or epithelial cells)

-

Complete cell culture medium

-

Roxithromycin stock solution

-

Cell viability assay kit (e.g., MTT, WST-1, or LDH release assay)

-

96-well tissue culture plates

Procedure:

-

Cell Seeding: Seed the host cells into a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Roxithromycin Treatment: Add a range of concentrations of Roxithromycin to the wells. It is advisable to use a broad range initially (e.g., 1 to 200 µg/mL). Include a vehicle control.

-

Incubation: Incubate the plate for 24-48 hours.

-

Cell Viability Assessment: Perform the chosen cell viability assay according to the manufacturer's protocol.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

Visualizations

Signaling Pathway

References

- 1. Comparative effects of roxithromycin and erythromycin on cellular immune functions in vitro. 3. Killing of intracellular Staphylococcus aureus by human macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effect of azithromycin, roxithromycin and erythromycin on human polymorphonuclear leukocyte function against Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Intracellular Penetration and Effects of Antibiotics on Staphylococcus aureus Inside Human Neutrophils: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes: Lexithromycin in the Study of Antibiotic Resistance Mechanisms

Introduction

Lexithromycin, a semi-synthetic macrolide antibiotic derived from erythromycin, serves as a valuable tool for researchers and drug development professionals investigating the mechanisms of antibiotic resistance.[1] Structurally and pharmacologically similar to roxithromycin, this compound exerts its antibacterial effect by inhibiting protein synthesis.[2][3] Its primary mode of action involves binding to the 50S subunit of the bacterial ribosome, thereby interfering with peptide translocation and halting bacterial growth.[4][5] Beyond its direct antimicrobial properties, this compound exhibits immunomodulatory effects, influencing cellular signaling pathways implicated in inflammation, which can be relevant in the context of host-pathogen interactions and resistance.

These application notes provide a comprehensive overview of the use of this compound in studying antibiotic resistance, including its mechanism of action, protocols for key experimental assays, and its effects on relevant signaling pathways.

Mechanism of Action and Resistance

This compound, like other macrolide antibiotics, targets the nascent peptide exit tunnel (NPET) on the large ribosomal subunit. By binding to the 23S rRNA component within domain V, it physically obstructs the passage of newly synthesized polypeptide chains, leading to premature dissociation of peptidyl-tRNA from the ribosome.

Bacteria have evolved several mechanisms to counteract the action of macrolide antibiotics, which can be effectively studied using this compound:

-

Target Site Modification: The most common form of resistance involves alterations to the antibiotic's binding site on the ribosome. This is often mediated by Erm-type methyltransferases that methylate a specific adenine residue (A2058) in the 23S rRNA, reducing the drug's binding affinity. Mutations in the 23S rRNA or in ribosomal proteins L4 and L22 can also confer resistance.

-

Active Efflux: Bacteria can actively pump macrolides out of the cell using efflux pumps, preventing the antibiotic from reaching its ribosomal target in sufficient concentrations. This mechanism is a significant contributor to multidrug resistance.

-

Drug Inactivation: Though less common for macrolides, some bacteria can produce enzymes that inactivate the antibiotic.

Applications in Research

This compound is a valuable probe for a variety of research applications in the field of antibiotic resistance:

-

Screening for Novel Antibiotics: It can be used as a reference compound in screens for new antimicrobial agents that target the bacterial ribosome or circumvent existing resistance mechanisms.

-

Investigating Ribosomal Resistance Mechanisms: this compound is instrumental in studying the biochemical and genetic basis of macrolide resistance, including the characterization of mutations in ribosomal RNA and proteins.

-

Evaluating Efflux Pump Activity: Its use in conjunction with efflux pump inhibitors can help elucidate the role of these pumps in conferring resistance to macrolides.

-

Studying Immunomodulatory Effects: The anti-inflammatory properties of this compound, particularly its influence on the NF-κB pathway, can be explored in the context of bacterial infections and the host response.

Data Presentation

The following tables summarize key quantitative data related to the activity of roxithromycin, a close analog of this compound.

Table 1: Minimum Inhibitory Concentration (MIC) of Roxithromycin Against Common Respiratory Pathogens

| Pathogen | Roxithromycin MIC90 (mg/L) |

| Streptococcus pneumoniae | 0.13 |

| Haemophilus influenzae | >32.0 |

| Moraxella catarrhalis | 4.0 - >32.0 |

| Legionella pneumophila | More effective than erythromycin |

Table 2: Clinical Efficacy of Roxithromycin in Comparison to Other Macrolides

| Comparison | Indication | Clinical Cure Rate (Roxithromycin) | Clinical Cure Rate (Comparator) | Reference |

| Roxithromycin vs. Azithromycin | Acute Lower Respiratory Tract Infections | 87.2% | 91.9% | |

| Roxithromycin vs. Azithromycin | Atypical Pneumonia | 94.3% | 98.9% | |

| Roxithromycin vs. Clarithromycin | Community-Acquired Pneumonia | 81% | 76% |

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is a standard method for determining the minimum concentration of an antibiotic that inhibits the visible growth of a bacterium.

Materials:

-

This compound stock solution (e.g., 1 mg/mL in a suitable solvent)

-

Sterile 96-well microtiter plates

-

Bacterial culture in the appropriate broth medium (e.g., Mueller-Hinton Broth)

-

Sterile diluent (e.g., broth medium)

-

Multipipettor

-

Incubator

Procedure:

-

Prepare serial two-fold dilutions of the this compound stock solution in the broth medium across the wells of the 96-well plate.

-

Inoculate each well with a standardized bacterial suspension (typically 5 x 10^5 CFU/mL).

-

Include a positive control well (bacteria without antibiotic) and a negative control well (broth only).

-

Incubate the plate at 37°C for 18-24 hours.

-

Determine the MIC by visual inspection as the lowest concentration of this compound that shows no visible bacterial growth.

Protocol 2: Ribosome Binding Assay using Fluorescence Polarization

This assay measures the binding of a fluorescently labeled macrolide to the ribosome and its displacement by a competitor, such as this compound.

Materials:

-

Fluorescently labeled erythromycin (e.g., BODIPY-erythromycin)

-

Isolated 70S bacterial ribosomes

-

This compound

-

Binding buffer (e.g., 20 mM HEPES pH 7.5, 50 mM NH4Cl, 10 mM MgCl2, 0.05% Tween 20)

-

96-well black microtiter plates

-

Fluorescence polarization plate reader

Procedure:

-

Incubate ribosomes at 37°C for 15 minutes and then dilute in binding buffer.

-

For displacement assays, pre-incubate the fluorescently labeled erythromycin with the ribosomes for 30 minutes.

-

Add varying concentrations of this compound to the wells.

-

Incubate the plate at room temperature for 2 hours.

-

Measure fluorescence polarization using a plate reader (excitation at 485 nm and emission at 530 nm).

-

A decrease in fluorescence polarization indicates displacement of the fluorescent probe by this compound.

Protocol 3: Bacterial Efflux Pump Assay using a Fluorescent Dye

This protocol assesses the activity of bacterial efflux pumps by measuring the accumulation of a fluorescent substrate.

Materials:

-

Bacterial culture

-

Fluorescent dye (e.g., Ethidium Bromide or Nile Red)

-

This compound (as a potential efflux pump substrate or inhibitor)

-

Efflux pump inhibitor (e.g., CCCP - Carbonyl cyanide m-chlorophenylhydrazone) as a positive control

-

96-well black microtiter plates

-

Fluorometric plate reader

Procedure:

-

Grow bacterial cells to the mid-logarithmic phase and wash them.

-

Load the cells with the fluorescent dye in the presence of an efflux pump inhibitor (like CCCP) to maximize intracellular accumulation.

-

Wash the cells to remove the inhibitor and extracellular dye.

-

Resuspend the cells in a buffer containing glucose to energize the efflux pumps.

-

Add this compound at various concentrations to different wells.

-

Monitor the fluorescence over time. A decrease in fluorescence indicates active efflux of the dye. Inhibition of this decrease by this compound suggests it may be an efflux pump substrate or inhibitor.

Protocol 4: Western Blot Analysis of NF-κB Pathway Activation

This protocol details the investigation of this compound's effect on the NF-κB signaling pathway in host cells.

Materials:

-

Host cell line (e.g., macrophages, epithelial cells)

-

This compound

-

Stimulating agent (e.g., TNF-α or LPS)

-

Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies against key NF-κB pathway proteins (e.g., phospho-IκBα, total IκBα, p65)

-

HRP-conjugated secondary antibodies

-

SDS-PAGE gels and blotting apparatus

-

Chemiluminescent substrate and imaging system

Procedure:

-

Culture host cells and pre-treat with various concentrations of this compound.

-

Stimulate the cells with an inflammatory agent like TNF-α or LPS.

-

Lyse the cells and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies overnight.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Analyze the band intensities to determine the effect of this compound on the phosphorylation and degradation of IκBα and the levels of p65.

Protocol 5: Measurement of Matrix Metalloproteinase-7 (MMP-7) Expression

This protocol outlines how to measure the effect of this compound on the expression of MMP-7, an enzyme involved in tissue remodeling and inflammation.

Materials:

-

Host cell line or tissue samples

-

This compound

-

RNA extraction kit

-

cDNA synthesis kit

-

Primers for MMP-7 and a housekeeping gene (e.g., GAPDH)

-

qPCR master mix

-

Real-time PCR instrument

-

ELISA kit for MMP-7

Procedure (for qPCR):

-

Treat cells or animals with this compound.

-

Isolate total RNA from the samples.

-

Synthesize cDNA from the RNA.

-

Perform real-time PCR using primers for MMP-7 and a housekeeping gene.

-

Analyze the relative expression of MMP-7 mRNA normalized to the housekeeping gene.

Procedure (for ELISA):

-

Collect cell culture supernatants or tissue lysates after treatment with this compound.

-

Perform an ELISA for MMP-7 according to the manufacturer's instructions.

-

Quantify the concentration of MMP-7 protein in the samples.

Visualizations

Caption: Mechanism of this compound's antibacterial action.

Caption: Workflow for MIC determination.

Caption: this compound's inhibition of the NF-κB pathway.

Caption: Regulation of MMP-7 expression and its inhibition by this compound.

References

- 1. Roxithromycin inhibits nuclear factor kappaB signaling and endoplasmic reticulum stress in intestinal epithelial cells and ameliorates experimental colitis in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]

- 4. Roxithromycin suppresses involucrin expression by modulation of activator protein-1 and nuclear factor-kappaB activities of keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Binding Site of Macrolide Antibiotics on the Ribosome: New Resistance Mutation Identifies a Specific Interaction of Ketolides with rRNA - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Macrolide Antibiotics as Research Tools in Protein Synthesis Inhibition

For Researchers, Scientists, and Drug Development Professionals

Introduction

Macrolide antibiotics are a class of compounds characterized by a large macrocyclic lactone ring to which one or more deoxy sugars may be attached. They are of significant interest to researchers for their specific inhibition of bacterial protein synthesis. This document provides detailed information and protocols on the use of a representative macrolide antibiotic, herein referred to as "Lexithromycin" for illustrative purposes, as a research tool to study and inhibit protein synthesis. The principles and methods described are broadly applicable to other macrolides such as erythromycin and azithromycin.

Macrolides exert their effect by binding to the 50S subunit of the bacterial ribosome, leading to the disruption of protein synthesis.[1] This specific mechanism of action makes them invaluable tools for dissecting the intricacies of ribosomal function and for the development of novel antibacterial agents.

Mechanism of Action

This compound, as a macrolide antibiotic, inhibits protein synthesis by targeting the bacterial ribosome.[2] The binding site is located within the nascent peptide exit tunnel of the 50S ribosomal subunit.[2] This interaction leads to a few key inhibitory events:

-

Peptide Chain Elongation Arrest: By binding within the exit tunnel, the macrolide physically obstructs the passage of the growing polypeptide chain.[1] This steric hindrance prevents the ribosome from translocating along the mRNA, thereby halting protein synthesis.

-

Premature Dissociation of Peptidyl-tRNA: The presence of the macrolide can induce conformational changes in the ribosome, leading to the premature dissociation of the peptidyl-tRNA from the P-site.[3] This results in the release of incomplete polypeptide chains.

-

Inhibition of 50S Subunit Assembly: Some macrolides have been shown to interfere with the assembly of the 50S ribosomal subunit, further reducing the cell's capacity for protein synthesis.

It is important to note that macrolides are considered context-specific inhibitors of translation, meaning their inhibitory activity can depend on the specific amino acid sequence of the nascent polypeptide chain.

Caption: Mechanism of this compound action on the bacterial ribosome.

Quantitative Data: In Vitro Inhibition of Protein Synthesis

The following table summarizes the 50% inhibitory concentration (IC50) values for representative macrolide antibiotics against protein synthesis in different bacterial strains. This data is crucial for designing experiments with appropriate concentrations of the inhibitor.

| Antibiotic | Organism | IC50 (µg/mL) | Reference |

| Azithromycin | Haemophilus influenzae | 0.4 | |

| Erythromycin | Haemophilus influenzae | 1.5 |

Experimental Protocols

Protocol 1: Determination of IC50 for Protein Synthesis Inhibition

This protocol outlines a method to determine the concentration of this compound required to inhibit protein synthesis by 50% in a bacterial culture.

Materials:

-

Bacterial strain of interest (e.g., E. coli, H. influenzae)

-

Appropriate liquid growth medium (e.g., Luria-Bertani broth, Brain Heart Infusion broth)

-

This compound stock solution (dissolved in a suitable solvent like ethanol or DMSO)

-

Radiolabeled amino acid (e.g., [35S]-Methionine)

-

Trichloroacetic acid (TCA), 10% (w/v)

-

Scintillation vials and scintillation fluid

-

Liquid scintillation counter

-

Microcentrifuge tubes

-

Incubator shaker

-

Spectrophotometer

Procedure:

-

Bacterial Culture Preparation: Inoculate the growth medium with the bacterial strain and grow to mid-log phase (OD600 of 0.4-0.6) in an incubator shaker at the optimal temperature.

-

Antibiotic Dilution Series: Prepare a series of dilutions of the this compound stock solution in the growth medium to achieve a range of final concentrations to be tested. Include a no-drug control.

-

Inhibition Assay: a. Aliquot equal volumes of the mid-log phase culture into microcentrifuge tubes. b. Add the different concentrations of this compound to the respective tubes. c. Add the radiolabeled amino acid to each tube at a final concentration of 1-5 µCi/mL. d. Incubate the tubes for a short period (e.g., 30-60 minutes) under the same growth conditions.

-

Protein Precipitation: a. Stop the reaction by adding an equal volume of cold 10% TCA to each tube. b. Incubate on ice for 30 minutes to precipitate the proteins. c. Centrifuge the tubes at high speed (e.g., 12,000 x g) for 10 minutes at 4°C. d. Carefully discard the supernatant. e. Wash the pellet with 5% TCA and centrifuge again. Repeat this wash step. f. Resuspend the final pellet in a small volume of a suitable buffer or water.

-

Quantification: a. Transfer the resuspended pellet to a scintillation vial containing scintillation fluid. b. Measure the radioactivity (counts per minute, CPM) using a liquid scintillation counter.

-

Data Analysis: a. Plot the CPM values against the corresponding this compound concentrations. b. Determine the IC50 value, which is the concentration of this compound that results in a 50% reduction in the incorporation of the radiolabeled amino acid compared to the no-drug control.

Caption: Experimental workflow for determining the IC50 of this compound.

Protocol 2: In Vitro Translation Assay

This protocol uses a cell-free protein synthesis system to directly measure the effect of this compound on translation.

Materials:

-

Commercial E. coli S30 cell-free extract system (contains ribosomes, tRNAs, aminoacyl-tRNA synthetases, etc.)

-

DNA template encoding a reporter gene (e.g., luciferase, GFP)

-

Amino acid mixture

-

Energy source (ATP, GTP)

-

This compound stock solution

-

Luciferase assay reagent or fluorescence plate reader

-

384-well plates

Procedure:

-